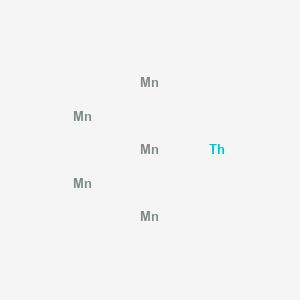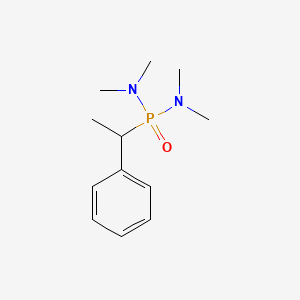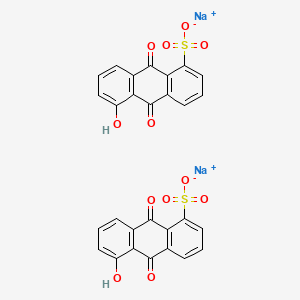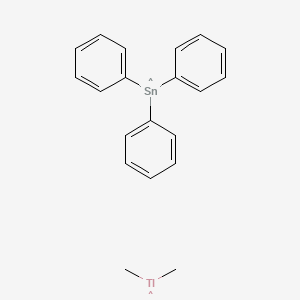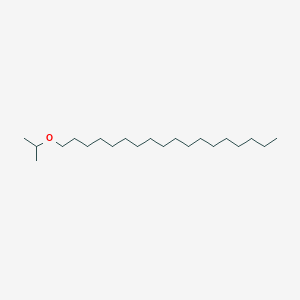
7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of an iodoethyl group attached to the purine ring, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the iodination of a suitable precursor. One common method involves the reaction of 1,3-dimethylxanthine with iodoethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The resulting compound is then purified using column chromatography to obtain the desired product in high yield .
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher efficiency and yield, often involving continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The iodoethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution: Formation of azido, thiocyano, and methoxy derivatives.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of ethyl derivatives.
Aplicaciones Científicas De Investigación
7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor in the synthesis of antiviral and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The iodoethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to inhibition of enzyme activity or disruption of DNA replication. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 7-(2-Bromoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chloroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Fluoroethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
The presence of the iodoethyl group in 7-(2-Iodoethyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione imparts unique reactivity compared to its bromo, chloro, and fluoro analogs. The iodine atom is larger and more polarizable, leading to different steric and electronic effects. This can result in distinct biological activities and chemical reactivity, making it a valuable compound for specific applications.
Propiedades
Número CAS |
65919-56-4 |
|---|---|
Fórmula molecular |
C9H11IN4O2 |
Peso molecular |
334.11 g/mol |
Nombre IUPAC |
7-(2-iodoethyl)-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11IN4O2/c1-12-7-6(8(15)13(2)9(12)16)14(4-3-10)5-11-7/h5H,3-4H2,1-2H3 |
Clave InChI |
ZXJPGBRUZWMEIJ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Diphenyl-2,3-dioxabicyclo[2.2.2]octa-5,7-diene](/img/structure/B14482652.png)
![Propanoic acid, 2-[(phenylmethyl)imino]-, ethyl ester](/img/structure/B14482655.png)
![Bicyclo[4.1.0]hept-1(6)-ene](/img/structure/B14482663.png)

